molecular formula C22H20Cl3N3O2S B2554262 6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216696-73-9

6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2554262
CAS No.: 1216696-73-9
M. Wt: 496.83
InChI Key: SLMYRVLWTJCURK-UHFFFAOYSA-N
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Description

6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a tetrahydrothienopyridine derivative characterized by a benzyl group at position 6, a 2,5-dichlorobenzamido moiety at position 2, and a carboxamide group at position 3. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications . This compound belongs to a broader class of tetrahydrothieno[2,3-c]pyridines, which are known for diverse bioactivities, including anti-inflammatory and receptor modulation properties .

Properties

IUPAC Name

6-benzyl-2-[(2,5-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2S.ClH/c23-14-6-7-17(24)16(10-14)21(29)26-22-19(20(25)28)15-8-9-27(12-18(15)30-22)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMYRVLWTJCURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₅Cl₂N₃O
  • Molecular Weight : 314.19 g/mol
  • CAS Number : 778574-06-4

The compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme critical in catecholamine biosynthesis.

Inhibition of hPNMT

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine compounds show enhanced inhibitory potency against hPNMT. For instance, structural modifications have led to compounds that are significantly more potent than traditional inhibitors like benzylamine. The thieno ring system appears to facilitate favorable interactions with the enzyme's active site, enhancing selectivity and potency .

Biological Activity Overview

The biological activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Investigations into the compound's ability to inhibit bacterial growth indicate it may possess antimicrobial properties.
  • Neuropharmacological Effects : Its interaction with adrenergic receptors suggests possible applications in treating neurological disorders.

Case Study 1: Inhibition of hPNMT

A study demonstrated that the compound exhibited a significant increase in hPNMT inhibitory potency compared to traditional analogs. The results indicated a 50% increase in potency over benzylamine derivatives .

CompoundhPNMT Inhibition Potency (IC50)
Benzylamine100 µM
6-Benzyl-2-(2,5-dichlorobenzamido)50 µM

This data suggests that the structural modifications in the thieno-pyridine framework enhance binding affinity and specificity for hPNMT.

Case Study 2: Antimicrobial Activity

In vitro assays have shown that similar thieno derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings support the potential use of this compound as a lead for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

  • Salt Forms: Hydrochloride salts (target compound, Tinoridine) improve aqueous solubility compared to non-salt forms (e.g., 7b) .
  • Core Modifications: Tinoridine replaces the carboxamide with ethoxycarbonyl, reducing molecular weight and possibly affecting metabolic stability .

Key Observations :

  • Anti-inflammatory Effects: Tetrahydrothienopyridines like 7b inhibit TNF-α production, suggesting the target compound may share this activity .
  • Receptor Specificity: Substituents like trifluoromethyl (7b) or dichloro (target) may direct activity toward specific targets (e.g., TNF-α vs. adenosine receptors) .
  • Therapeutic Potency: Tinoridine’s ethoxycarbonyl group confers strong COX inhibition, whereas carboxamide derivatives may prioritize alternative pathways .

Physicochemical Properties

Substituents impact stability, solubility, and crystallinity:

Compound Melting Point (°C) Solubility NMR Shifts (Key Signals) Reference
Target Compound Not reported Enhanced (hydrochloride) N/A
7c 166–169 Moderate (DMSO) δ 8.38 (s, NH), 7.61 (t, aromatic)
Tinoridine Hydrochloride Not reported High (aqueous) δ 2.34 (CH3), 7.10–7.82 (aromatic)
11a (from ) 243–246 Low (organic solvents) δ 2.37 (3 CH3), 7.94 (=CH)

Key Observations :

  • Melting Points: Chlorinated analogs (e.g., 7c) exhibit lower melting points (~166–169°C) compared to non-halogenated derivatives (e.g., 11a: 243–246°C), suggesting reduced crystallinity .
  • Solubility: Hydrochloride salts (target, Tinoridine) favor aqueous media, whereas neutral analogs (7b, 11a) require organic solvents .

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